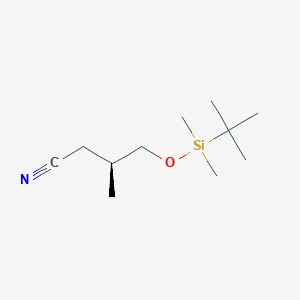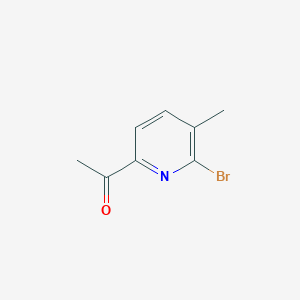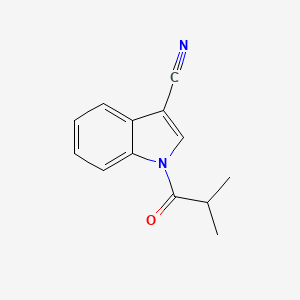
1-Isobutyryl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyryl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological and chemical properties Indole derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile typically involves the reaction of 1H-indole-3-carbonitrile with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
1H-indole-3-carbonitrile+isobutyryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyryl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
1-Isobutyryl-1H-indole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-Isobutyryl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-indole-3-carbonitrile: A precursor in the synthesis of 1-Isobutyryl-1H-indole-3-carbonitrile, known for its use in various chemical reactions.
1H-indole-3-carbaldehyde: Another indole derivative with applications in organic synthesis and medicinal chemistry.
1-Isobutyryl-1H-indole-2-carbonitrile: A closely related compound with similar chemical properties but different reactivity due to the position of the nitrile group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyryl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-(2-methylpropanoyl)indole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(2)13(16)15-8-10(7-14)11-5-3-4-6-12(11)15/h3-6,8-9H,1-2H3 |
Clave InChI |
SESOAUBJJSQPGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)N1C=C(C2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)
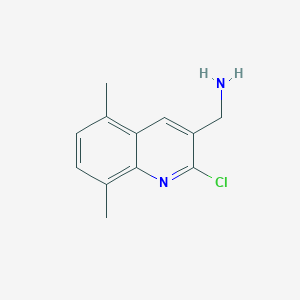
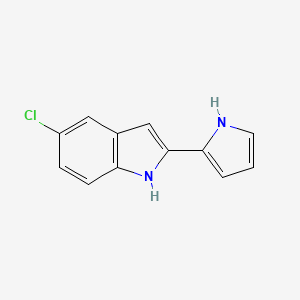
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
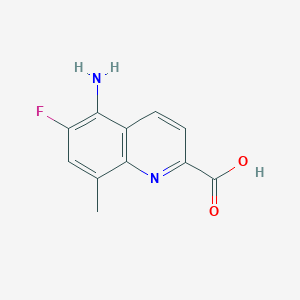
![(R)-4-(Benzo[d]thiazol-2-ylmethyl)azetidin-2-one](/img/structure/B11888286.png)


